molecular formula C8H11F3O4S B13039987 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B13039987
M. Wt: 260.23 g/mol
InChI Key: JAGLUFIJRSKTHI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of trifluoromethanesulfonate group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl boronic acid pinacol ester
  • 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
  • 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl chloride

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s versatility and reactivity distinguish it from other similar compounds, making it a preferred choice in various chemical reactions and applications.

Properties

IUPAC Name

(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4S/c1-5-3-7(4-6(2)14-5)15-16(12,13)8(9,10)11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGLUFIJRSKTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(O1)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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